molecular formula C22H30N2O2 B12459032 N-(2-phenylethyl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide

N-(2-phenylethyl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide

Cat. No.: B12459032
M. Wt: 354.5 g/mol
InChI Key: JRPFKBVQACCFKY-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-N’-(tricyclo[3311~3,7~]dec-1-yl)butanediamide is a complex organic compound characterized by its unique structure, which includes a phenylethyl group and a tricyclodecyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide typically involves multi-step organic reactions. The process begins with the preparation of the tricyclodecyl intermediate, followed by the introduction of the phenylethyl group. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-phenylethyl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenylethyl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethanediamide
  • N-(2-phenylethyl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanediamide

Uniqueness

N-(2-phenylethyl)-N’-(tricyclo[3311~3,7~]dec-1-yl)butanediamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H30N2O2

Molecular Weight

354.5 g/mol

IUPAC Name

N'-(1-adamantyl)-N-(2-phenylethyl)butanediamide

InChI

InChI=1S/C22H30N2O2/c25-20(23-9-8-16-4-2-1-3-5-16)6-7-21(26)24-22-13-17-10-18(14-22)12-19(11-17)15-22/h1-5,17-19H,6-15H2,(H,23,25)(H,24,26)

InChI Key

JRPFKBVQACCFKY-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CCC(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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